(S)-4-Boc-(3-ヒドロキシメチル)モルホリン

概要

説明

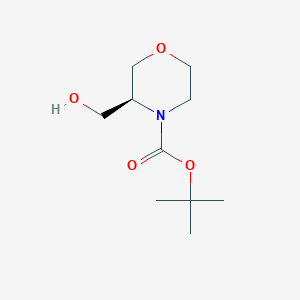

Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, also known as Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学研究

“(S)-4-Boc-(3-ヒドロキシメチル)モルホリン”は、ユニークな化学物質のコレクションの一部として、初期の発見研究者に提供されるユニークな化学物質です . この化合物は、そのユニークな特性により、さまざまな化学研究用途で使用されます .

モルホリノヌクレオシドの合成

この化合物は、エナンチオピュアグリシドールから出発してモルホリノヌクレオシドを合成する際に重要な役割を果たします . 標的の主要な共通前駆体である6-ヒドロキシメチルモルホリンアセタールは、光学的に純粋なグリシドールを、N-ノシルアミノアセトアルデヒドを求核剤として用いてオキシラン環を開環し、続いてO-ベンゾイル化/環化タンデム反応シーケンスを行うことで容易に合成されます .

オリゴヌクレオチド療法

“オリゴヌクレオチド療法”の開発は、変異原性疾患の治療のための重要な戦略として明らかにされています . 合成オリゴヌクレオチドは、RNA標的に選択的に相互作用することによって遺伝子発現を調節します . この化合物は、これらのオリゴヌクレオチドのモノマーの合成に使用されます .

デュシェンヌ型筋ジストロフィーの治療

デュシェンヌ型筋ジストロフィーの治療には、2つのPMO薬が承認されています . この化合物は、これらの薬の合成に使用されます .

ペプチド合成

作用機序

Target of Action

(S)-4-Boc-(3-hydroxymethyl)morpholine, also known as (S)-N-BOC-3-hydroxymethylmorpholine, is a chemical reagent used in the synthesis of various bioactive compounds. It has been reported to be used in the synthesis of Aurora kinase inhibitors , which are proteins that play a crucial role in the regulation of the cell cycle .

Mode of Action

It is known that it serves as a building block in the synthesis of more complex molecules, such as aurora kinase inhibitors . These inhibitors interact with their targets, the Aurora kinases, by binding to their active sites and preventing their normal function, thus interfering with cell cycle progression .

Biochemical Pathways

(S)-4-Boc-(3-hydroxymethyl)morpholine is involved in the synthesis of morpholino nucleosides . The synthesis of these modified morpholino monomers is performed through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . These morpholino nucleosides can then be incorporated into oligonucleotides, which can regulate gene expression .

Result of Action

The primary result of the action of (S)-4-Boc-(3-hydroxymethyl)morpholine is the synthesis of bioactive compounds, such as Aurora kinase inhibitors . These inhibitors can block the activity of Aurora kinases, leading to the inhibition of cell cycle progression and potentially having anti-tumor effects .

生物活性

Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting human epidermal growth factor receptors (EGFR) involved in cancer progression. Its unique structure, characterized by a hydroxymethyl group and a tert-butyl ester, contributes to its reactivity and biological interactions.

- Molecular Formula : C10H19NO4

- Molar Mass : 217.26 g/mol

- Structure : The compound features a morpholine ring with a hydroxymethyl substituent at the 3-position and a tert-butyl ester at the 4-position.

The biological activity of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific kinases, including EGFRs, which play crucial roles in cell signaling pathways related to proliferation and survival.

- Binding Interactions : The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, enhancing binding affinity and specificity.

Biological Activities

Research indicates several potential biological activities associated with this compound:

-

Anticancer Activity :

- Studies have demonstrated that derivatives of this morpholine compound exhibit selective inhibition of EGFRs, leading to reduced cancer cell proliferation. For instance, BMS-599626, derived from this compound, has shown effectiveness against various cancer cell lines by blocking EGFR signaling pathways .

- Antimicrobial Properties :

-

Applications in Drug Development :

- As an intermediate in drug synthesis, its derivatives are being explored for their potential as therapeutic agents in treating various conditions, particularly cancers associated with aberrant EGFR activity.

Research Findings

Recent studies have provided insights into the biological effects and potential applications of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate:

Case Studies

-

Case Study on Anticancer Efficacy :

- A study evaluated the effects of BMS-599626 on human cancer cell lines. Results indicated significant reduction in cell viability at concentrations as low as 0.1 μM, demonstrating its potential as an effective anticancer agent.

- Antimicrobial Activity Assessment :

特性

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQSXVGBMCJQAG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363822 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714971-28-5 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-TERT-BUTYL 3-(HYDROXYMETHYL)MORPHOLINE-4-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。